molecular formula C8H10N2O3 B2667768 Methyl 3-amino-5-methoxy-pyridine-2-carboxylate CAS No. 1256816-94-0

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate

Cat. No. B2667768
CAS RN: 1256816-94-0
M. Wt: 182.179
InChI Key: GPCBPRYSYFNAJG-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-methoxy-pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate and its derivatives are actively explored in the field of medicinal chemistry. For instance, Queiroz et al. (2011) synthesized and evaluated the tumor cell growth inhibition properties of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. The compounds showed promise in affecting cell cycle distribution and inducing apoptosis in certain tumor cell lines, suggesting potential applications in cancer research and treatment (Queiroz et al., 2011).

Role in Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, derivatives of this compound have been utilized. Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting the versatility of this compound in synthetic chemistry (Galenko et al., 2015).

Applications in Insecticide Development

The derivatives of this compound have also found applications in the development of insecticides. Bakhite et al. (2014) synthesized several pyridine derivatives, including ones related to this compound, demonstrating notable insecticidal activities against specific pests (Bakhite et al., 2014).

Corrosion Inhibition Properties

Additionally, pyridine derivatives have been investigated for their corrosion inhibition properties. Ansari et al. (2015) examined the effect of pyridine derivatives, including those structurally similar to this compound, on the corrosion inhibition of mild steel. Their research contributes to the understanding of these compounds in industrial applications (Ansari et al., 2015).

properties

IUPAC Name

methyl 3-amino-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBPRYSYFNAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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